An In-depth Technical Guide to the Physical Properties of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one
An In-depth Technical Guide to the Physical Properties of 1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one. This molecule, featuring a core thiophene ring substituted with an acetyl group and a phenylethynyl moiety, is of interest to researchers in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, and thermodynamic properties, and provides a framework for its empirical characterization.
Introduction
1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one is a heterocyclic aromatic ketone. The thiophene nucleus is a well-established pharmacophore present in numerous biologically active compounds, while the phenylethynyl group can influence the molecule's electronic properties and spatial conformation, potentially leading to interactions with biological targets or novel material characteristics. A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and materials science.
Molecular Structure and Properties
The chemical structure of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one is characterized by a central 2-acetylthiophene core linked to a phenylacetylene group at the 5-position of the thiophene ring.
Table 1: Computed and Experimental Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀OS | [1] |
| Molecular Weight | 226.3 g/mol | [1] |
| Boiling Point | 403.2°C at 760 mmHg | [1] |
| Density | 1.21 g/cm³ | [1] |
| Flash Point | 197.6°C | [1] |
| CAS Number | 175203-54-0 | [1] |
Experimental Protocols for Property Determination
The following section outlines standard experimental procedures for the determination of the key physical properties of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one.
Synthesis via Sonogashira Coupling
The synthesis of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one can be achieved via a Sonogashira cross-coupling reaction. This reaction provides a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the synthesis of the target compound.
Step-by-Step Protocol:
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To a stirred solution of 1-(5-iodo-2-thienyl)ethanone (1 equivalent) and phenylacetylene (1.2 equivalents) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
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The reaction mixture is stirred under an inert atmosphere at room temperature until the starting materials are consumed (monitored by TLC).
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent such as ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the pure 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one.
Characterization Techniques
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
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¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, doublets for the thiophene protons, and multiplets for the phenyl protons. The chemical shifts and coupling constants would be indicative of the substitution pattern.
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¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the acetyl methyl carbon, the alkyne carbons, and the aromatic carbons of the thiophene and phenyl rings.
IR spectroscopy can confirm the presence of key functional groups.
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A strong absorption band is expected around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the ketone.
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A peak in the region of 2190-2260 cm⁻¹ would indicate the C≡C stretching of the alkyne.
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Bands in the aromatic region (around 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹) would correspond to the C=C and C-H stretching vibrations of the thiophene and phenyl rings.
The melting point provides an indication of the purity of the compound.
Experimental Workflow: Melting Point Determination
Caption: Standard procedure for melting point determination.
Step-by-Step Protocol:
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A small amount of the crystalline solid is packed into a capillary tube.
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The capillary tube is placed in a melting point apparatus.
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The temperature is gradually increased, and the range from which the solid starts to melt until it becomes a clear liquid is recorded.
Potential Applications and Further Research
Given the presence of the thiophene and phenylethynyl moieties, 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one could be explored for various applications:
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Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The thiophene ring is a known isostere of the benzene ring and is often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
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Materials Science: The conjugated system of the molecule suggests potential for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Further research should focus on obtaining a complete set of experimental data, including a definitive melting point, comprehensive spectral analysis (NMR, IR, Mass Spectrometry), and solubility studies in various solvents. Exploration of its biological activities and material properties would also be a valuable next step.
Conclusion
This technical guide has synthesized the currently available information on the physical properties of 1-[5-(2-phenyleth-1-ynyl)-2-thienyl]ethan-1-one. While some fundamental properties have been reported, a complete experimental characterization is still required to fully understand its potential. The provided protocols offer a standard framework for researchers to further investigate this promising compound.
References
[1] 1-[5-(2-PHENYLETH-1-YNYL)-2-THIENYL]ETHAN-1-ONE, CAS:175203-54-0 - Wuhan Fengtai Weiyuan Technology Co., Ltd. [Link]
